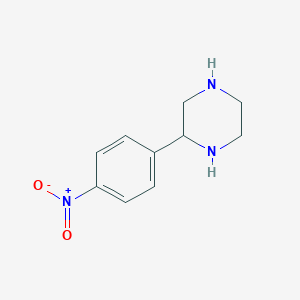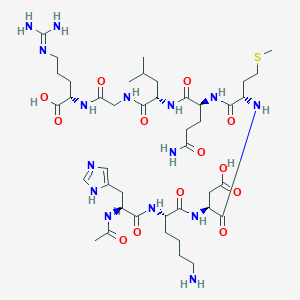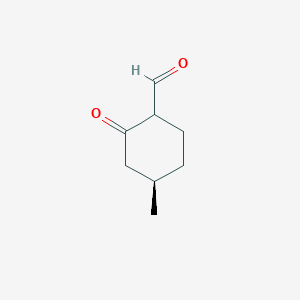![molecular formula C11H7ClN2O4 B167149 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione CAS No. 128099-82-1](/img/structure/B167149.png)
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, also known as NTCD-M, is a synthetic compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential to interact with biological systems.
作用机制
The mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is not well understood. However, it is believed that the molecule may exert its anti-cancer activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione may induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the molecule is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to inhibit the growth of tumors in vivo, suggesting that it may have potential as a cancer therapeutic.
实验室实验的优点和局限性
One advantage of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, the molecule has been shown to be relatively stable under a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione is that its mechanism of action is not well understood, which makes it difficult to optimize its use in laboratory experiments.
未来方向
There are a number of future directions for research on 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione. One area of interest is the development of new cancer therapies based on the molecule. Additionally, researchers may be interested in further elucidating the mechanism of action of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could lead to a better understanding of its potential applications in scientific research. Finally, researchers may be interested in exploring the anti-inflammatory properties of 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione, which could have implications for the treatment of various inflammatory diseases.
合成方法
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione can be synthesized through a multi-step process involving the reaction of various starting materials. The initial step involves the reaction of 2,5-dimethoxytetrahydrofuran with ethyl chloroformate to form a cyclic carbonate intermediate. This intermediate is then reacted with N-methyl-N-nitroso-p-toluenesulfonamide to form the nitrosamide intermediate. Finally, the nitrosamide intermediate is reacted with an appropriate dienophile to form 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione.
科学研究应用
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has potential applications in scientific research, particularly in the field of medicinal chemistry. This molecule has been shown to exhibit anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, 10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
属性
CAS 编号 |
128099-82-1 |
|---|---|
产品名称 |
10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
分子式 |
C11H7ClN2O4 |
分子量 |
266.64 g/mol |
IUPAC 名称 |
10-chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione |
InChI |
InChI=1S/C11H7ClN2O4/c12-11(14(17)18)9(15)7-3-1-2-6-4-5-13(8(6)7)10(11)16/h1-3H,4-5H2 |
InChI 键 |
IUNOUXVCYNIMKZ-UHFFFAOYSA-N |
SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
规范 SMILES |
C1CN2C3=C1C=CC=C3C(=O)C(C2=O)([N+](=O)[O-])Cl |
同义词 |
4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-chloro-1,2-dihydro-5-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



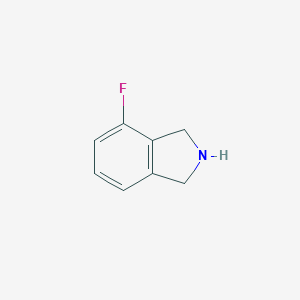
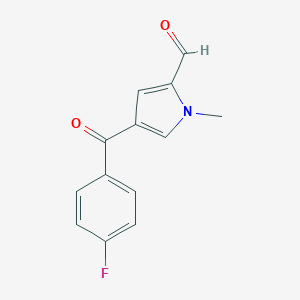

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-Amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B167076.png)
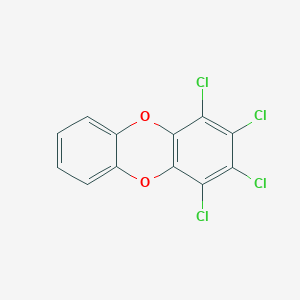
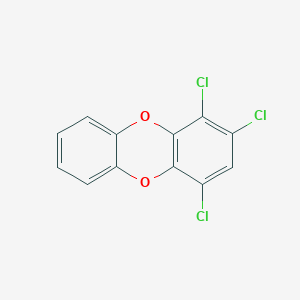
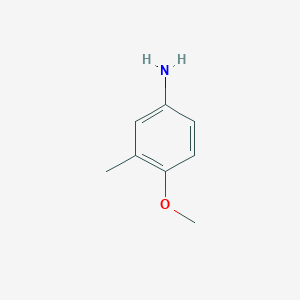
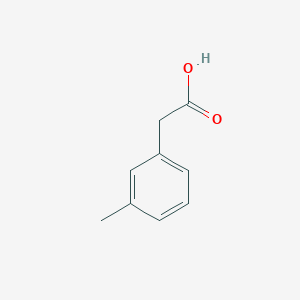
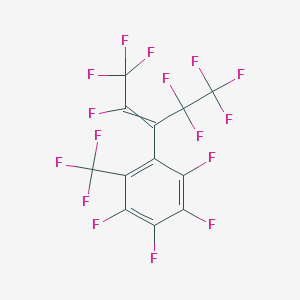
![Benzo[e]pyrene-d12](/img/structure/B167089.png)
